molecular formula C13H23NO3 B2601110 tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1252672-84-6

tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate

Cat. No. B2601110
CAS RN: 1252672-84-6
M. Wt: 241.331
InChI Key: MSWXCWNGGPGPDD-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate” is a chemical compound with the CAS Number: 1252672-84-6 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl (4-hydroxybicyclo [2.2.2]octan-1-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

One of the fundamental applications of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate involves its role as an intermediate in the synthesis of complex molecules. For instance, it has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where its crystal structure was crucial in confirming the relative substitution of the cyclopentane ring, aligning with β-2-deoxyribosylamine (Ober et al., 2004). Another study focused on synthesizing an intermediate of the natural product jaspine B from L-Serine, showcasing the compound's versatility in organic synthesis (Tang et al., 2014).

Advanced Material Research

The compound has also found applications in the development of materials science, such as in the construction of nanofibers with strong blue emissive properties. These nanofibers, synthesized from benzothizole modified tert-butyl carbazole derivatives, have potential applications in the detection of volatile acid vapors, highlighting the compound's role in creating efficient chemosensors (Sun et al., 2015).

Chemical Interaction Studies

Research into the interactions of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate derivatives has contributed to our understanding of molecular behavior. For example, studies on carbamate derivatives have shed light on the interplay of strong and weak hydrogen bonds in crystal structures, offering insights into molecular assembly and the formation of three-dimensional architectures (Das et al., 2016).

Environmental Applications

Additionally, the role of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate derivatives in environmental science has been explored, particularly in the separation of polyaromatic hydrocarbons (PAHs) using cyclodextrin-modified mobile phases. This research demonstrates the compound's utility in enhancing analytical techniques for environmental monitoring (Husain et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXCWNGGPGPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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